2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid
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Overview
Description
2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid typically involves the Ugi reaction, which is a multicomponent reaction that combines an aldehyde, an amine, an isocyanide, and a carboxylic acid . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl group, using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid has several scientific research applications:
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar compounds to 2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid include other isoindoline derivatives such as:
- 2-Phenyl-3-oxoisoindoline-4-carboxylic acid
- 2-Methyl-3-oxoisoindoline-4-carboxylic acid
- 2-Ethyl-3-oxoisoindoline-4-carboxylic acid
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of this compound lies in its cyclopropyl group, which can influence its reactivity and interaction with biological targets.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and advancements in these areas.
Properties
IUPAC Name |
2-cyclopropyl-3-oxo-1H-isoindole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-11-10-7(6-13(11)8-4-5-8)2-1-3-9(10)12(15)16/h1-3,8H,4-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDQHNCFESKQJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C2=O)C(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357667 |
Source
|
Record name | 1H-Isoindole-4-carboxylic acid, 2-cyclopropyl-2,3-dihydro-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
562868-19-3 |
Source
|
Record name | 1H-Isoindole-4-carboxylic acid, 2-cyclopropyl-2,3-dihydro-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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